molecular formula C8H8N2S B14338313 2-Ethyl[1,3]thiazolo[4,5-c]pyridine CAS No. 98382-94-6

2-Ethyl[1,3]thiazolo[4,5-c]pyridine

Katalognummer: B14338313
CAS-Nummer: 98382-94-6
Molekulargewicht: 164.23 g/mol
InChI-Schlüssel: HNRWMEWACVOUQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl[1,3]thiazolo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The fusion of thiazole and pyridine rings in its structure imparts unique chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method includes the reaction of 2-aminothiazole with an appropriate pyridine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts, such as transition metal complexes, can also be employed to facilitate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethyl[1,3]thiazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Ethyl[1,3]thiazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its biological effects. For example, it can act as an inhibitor of DNA gyrase in bacteria, thereby exhibiting antimicrobial activity . The compound’s structure allows it to interact with multiple biological pathways, making it a versatile agent in drug development.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Ethyl[1,3]thiazolo[4,5-c]pyridine is unique due to its specific ring fusion and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with biological targets, setting it apart from other thiazole-pyridine derivatives .

Eigenschaften

CAS-Nummer

98382-94-6

Molekularformel

C8H8N2S

Molekulargewicht

164.23 g/mol

IUPAC-Name

2-ethyl-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C8H8N2S/c1-2-8-10-6-5-9-4-3-7(6)11-8/h3-5H,2H2,1H3

InChI-Schlüssel

HNRWMEWACVOUQE-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=C(S1)C=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.